N-(4-chlorocinnamyl)-N-isopropylamine
Description
N-(4-Chlorocinnamyl)-N-isopropylamine is a structural moiety found in the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93. KN-93 (full name: 2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) is a widely studied pharmacological tool used to investigate CaMKII signaling pathways . The compound features a 4-chlorocinnamyl group attached to a benzylamine scaffold, with an isopropylamine substitution at the nitrogen atom. This structure is critical for its inhibitory activity against CaMKII, an enzyme implicated in cardiac arrhythmias, neuronal signaling, and opioid tolerance .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-propan-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-10(2)14-9-3-4-11-5-7-12(13)8-6-11/h3-8,10,14H,9H2,1-2H3/b4-3+ |
InChI Key |
JMWRJZWVKZCRNZ-ONEGZZNKSA-N |
SMILES |
CC(C)NCC=CC1=CC=C(C=C1)Cl |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NCC=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: KN-93 vs. KN-92
KN-93 and its inactive analog KN-92 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine phosphate) share the core N-(4-chlorocinnamyl) group but differ in substituents. KN-93 contains a hydroxyethyl group, while KN-92 lacks this moiety (replaced by a phosphate group). This structural variation renders KN-92 kinase-inactive, as demonstrated in studies where KN-92 failed to reverse morphine tolerance or suppress early afterdepolarizations (EADs) in cardiac cells, unlike KN-93 .
Functional Analogues: CaMKII Inhibitors
Myristoylated-AIP: A cell-permeable peptide inhibitor of CaMKII, myristoylated-AIP (autocamtide-2-related inhibitory peptide) shows higher specificity but lower bioavailability compared to KN-93.
KN-62: Another CaMKII inhibitor, KN-62, suppresses L-type Ca²⁺ current facilitation but exhibits weaker potency (IC₅₀ ~1 μM) and similar nonspecific K⁺ channel blockade .
Other N-Isopropylamine Derivatives
Several structurally related compounds feature the N-isopropylamine group but differ in biological activity:
Key Research Findings
- Mechanistic Insights: KN-93’s inhibition of CaMKII prevents hyperphosphorylation of ryanodine receptors, reducing diastolic calcium release and arrhythmias in cardiac models . However, its nonspecific blockade of voltage-gated K⁺ channels complicates interpretations of CaMKII-specific effects .
- Therapeutic Potential: KN-93 reverses morphine tolerance by modulating CaMKII-dependent MOR1 receptor desensitization, highlighting its utility in pain management research .
- Limitations : KN-93’s off-target effects (e.g., K⁺ channel blockade) necessitate cautious use in physiological studies, favoring more specific inhibitors like myristoylated-AIP for dissecting CaMKII pathways .
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